molecular formula C11H16N2O3 B3048407 tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate CAS No. 168007-90-7

tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate

Cat. No. B3048407
Key on ui cas rn: 168007-90-7
M. Wt: 224.26 g/mol
InChI Key: TUNKVCCQMMXCGI-UHFFFAOYSA-N
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Patent
US07262192B2

Procedure details

Trifluoroacetic acid (10 mL) was added dropwise to an ice-cooled solution of tert-butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate (Heterocycles 1995; 40; 2; 831-836) (2.87 g, 12.8 mmol) in dichloromethane (80 mL), and the reaction then stirred at room temperature for 18 hours. The mixture was concentrated in vacuo and the residue purified by column chromatography on silica gel using dichloromethane:methanol:0.88 ammonia (90:10:1) as eluant to afford the title compound as a red/brown solid, 1.90 g.
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH3:8][N:9]1[C:14](=[O:15])[CH:13]=[CH:12][C:11]([NH:16]C(=O)OC(C)(C)C)=[CH:10]1>ClCCl>[NH3:9].[NH2:16][C:11]1[CH:12]=[CH:13][C:14](=[O:15])[N:9]([CH3:8])[CH:10]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.87 g
Type
reactant
Smiles
CN1C=C(C=CC1=O)NC(OC(C)(C)C)=O
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N
Name
Type
product
Smiles
NC=1C=CC(N(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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